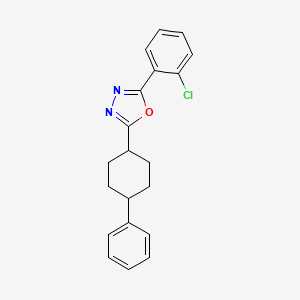
2-(2-chlorophenyl)-5-(4-phenylcyclohexyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenyl)-5-(4-phenylcyclohexyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered ring containing three heteroatoms: two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-5-(4-phenylcyclohexyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2-(2-chlorophenyl)hydrazinecarboxamide with 4-phenylcyclohexanecarboxylic acid under acidic or basic conditions to form the desired oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-5-(4-phenylcyclohexyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom in the chlorophenyl group.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2-chlorophenyl)-5-(4-phenylcyclohexyl)-1,3,4-oxadiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-5-(4-phenylcyclohexyl)-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenyl)-5-phenyl-1,3,4-oxadiazole: Lacks the cyclohexyl group, which may affect its chemical and biological properties.
2-(2-chlorophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole: Contains a methyl group instead of a cyclohexyl group, leading to different steric and electronic effects.
Uniqueness
2-(2-chlorophenyl)-5-(4-phenylcyclohexyl)-1,3,4-oxadiazole is unique due to the presence of both the chlorophenyl and phenylcyclohexyl groups, which contribute to its distinct chemical reactivity and potential applications. The combination of these groups with the oxadiazole ring enhances its versatility in various scientific research fields.
Properties
IUPAC Name |
2-(2-chlorophenyl)-5-(4-phenylcyclohexyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O/c21-18-9-5-4-8-17(18)20-23-22-19(24-20)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-9,15-16H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBKQMKCOVHZSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)C3=NN=C(O3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-methoxyphenyl)-4-[3-(2-thienyl)acryloyl]piperazine](/img/structure/B5708763.png)
![N'-[2-(4-methoxyphenyl)acetyl]-2-methylbenzohydrazide](/img/structure/B5708768.png)
![1-[5-(dichloromethyl)-4-nitro-1-phenyl-1H-pyrazol-3-yl]-1H-1,2,4-triazole](/img/structure/B5708772.png)
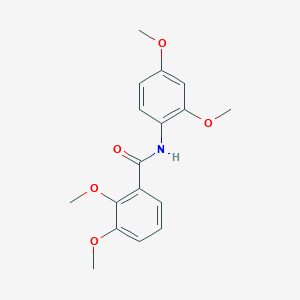
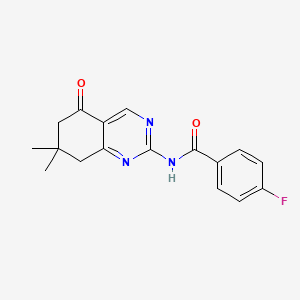
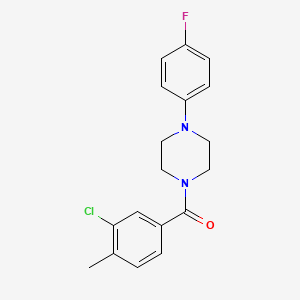
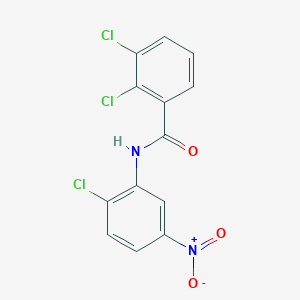
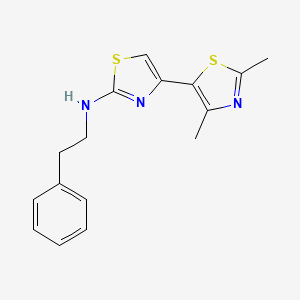
![[(2,4-DIMETHOXYPHENYL)SULFAMOYL]DIMETHYLAMINE](/img/structure/B5708827.png)
![N-[(2-fluoro-5-nitrophenyl)carbamothioyl]propanamide](/img/structure/B5708836.png)
![(2E)-N-[(2,4-dimethoxyphenyl)carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B5708857.png)
![phenyl 4-[(2,6-dimethoxybenzoyl)amino]-2-hydroxybenzoate](/img/structure/B5708867.png)
![2-[(2-chlorophenyl)amino]-2-oxoethyl 3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoate](/img/structure/B5708877.png)
![N-[3-(BENZYLOXY)-4-METHOXYBENZYL]-N-(3,4-DIMETHYLPHENYL)AMINE](/img/structure/B5708883.png)
